molecular formula C12H20N2O B12886835 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine

4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine

Cat. No.: B12886835
M. Wt: 208.30 g/mol
InChI Key: NKXSSYPMHMHCCW-UHFFFAOYSA-N
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Description

4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine is a heterocyclic organic compound with the molecular formula C12H20N2O It features a morpholine ring substituted with a 2-(2-ethyl-1H-pyrrol-1-yl)ethyl group

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-[2-(2-ethylpyrrol-1-yl)ethyl]morpholine

InChI

InChI=1S/C12H20N2O/c1-2-12-4-3-5-14(12)7-6-13-8-10-15-11-9-13/h3-5H,2,6-11H2,1H3

InChI Key

NKXSSYPMHMHCCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1CCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-ethyl-1H-pyrrol-1-yl)ethyl)morpholine typically involves the reaction of 2-ethyl-1H-pyrrole with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the carbon atom of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Condensation Reactions

The morpholine nitrogen participates in condensation reactions with carbonyl compounds. For example:

  • Aldehyde/Ketone Interactions : Reacts with aldehydes (e.g., benzaldehyde) under acidic or catalytic conditions to form Schiff bases. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, followed by dehydration .

  • Paal–Knorr Analogues : While direct synthesis via Paal–Knorr condensation is not documented, structurally similar pyrrole derivatives undergo cyclocondensation with 1,4-diketones and amines .

Electrophilic Aromatic Substitution (Pyrrole Reactivity)

The pyrrole ring undergoes electrophilic substitution, with regioselectivity influenced by the ethyl substituent:

  • Nitration/Sulfonation : The electron-donating ethyl group directs electrophiles (e.g., nitronium ions) to the α-positions of the pyrrole ring .

  • Halogenation : Reacts with halogens (e.g., Cl₂) in acetic acid to form mono- or dihalogenated products, depending on stoichiometry .

Nucleophilic Substitution at Morpholine

The morpholine moiety facilitates nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives .

  • Sulfonamide Formation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives, enhancing solubility and biological activity .

Derivative Formation via Amine Reactivity

The secondary amine in morpholine enables further functionalization:

  • Hydrazinolysis : Reacts with hydrazine hydrate to form hydrazine derivatives, useful in synthesizing heterocyclic scaffolds .

  • Quaternary Ammonium Salts : Alkylation with methyl iodide forms quaternary ammonium salts, altering physicochemical properties .

Mechanistic Insights

  • Morpholine Reactivity : The lone pair on the morpholine nitrogen drives nucleophilic reactions, while its conformational flexibility influences steric accessibility .

  • Pyrrole Aromaticity : The ethyl group enhances electron density, favoring electrophilic attack at less-substituted positions .

This compound’s dual functionality positions it as a versatile intermediate in medicinal chemistry, enabling tailored modifications for target-specific applications. Further studies are needed to explore catalytic asymmetric reactions and in vivo stability.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets, making it a candidate for drug design. Research has focused on its effects on various enzymes and receptors, which could lead to the development of new therapeutic agents.

Case Study : A study evaluated the inhibitory activity of various derivatives of similar structures on monoamine oxidase enzymes (MAO-A and MAO-B). Although 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine was not the primary focus, the insights gained from related compounds suggest that modifications to its structure could yield potent inhibitors for neurological disorders .

Polymer Science

Polymer Modification : The compound can be used to modify polymers, enhancing their properties for specific applications. For instance, it can be incorporated into polymer brushes to improve biocompatibility and functionality in biomedical applications.

Case Study : Research demonstrated that modifying membranes with polymer brushes containing morpholine derivatives significantly increased their affinity for proteins like albumin. This modification enhances the membranes' utility in bioseparation processes, such as purifying proteins from biological fluids .

Catalysis

Heterogeneous Catalysis : The compound plays a role in catalyzing reactions involving carbon-heteroatom bond formation. Its unique structure allows it to act as a ligand in various catalytic systems.

Case Study : In one application, polyaniline-mediated heterogeneous catalysis was explored for synthesizing heterocyclic compounds. The inclusion of morpholine derivatives like 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine improved reaction yields and selectivity .

Data Summary

Application AreaDescriptionKey Findings/Insights
Medicinal ChemistryPotential drug development targetRelated compounds show promise as MAO inhibitors; structural modifications are key
Polymer ScienceModification of polymers for improved biocompatibilityEnhanced protein binding capacity through polymer brush modifications
CatalysisCatalytic applications in organic synthesisImproved yields in heterocyclic compound synthesis using polyaniline catalysts

Mechanism of Action

The mechanism of action of 4-(2-(2-ethyl-1H-pyrrol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(2-pyrrol-1-yl-ethyl)pyridine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a pyrrole moiety makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Biological Activity

4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a pyrrole moiety. The ethyl group on the pyrrole enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of morpholine, including those with pyrrole components, exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activities of Morpholine Derivatives

CompoundIC50 (µM)Reference
4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholineTBDIn vitro studies
Other Morpholine DerivativesVaries

Anticancer Activity

The anticancer potential of 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine has been investigated in various cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

The compound's mechanism involves the inhibition of key signaling pathways related to cancer cell survival and proliferation. Notably, it may affect the activity of kinases involved in tumor growth.

Case Study:
In a study examining the effects of this compound on colorectal cancer cells (HT29), it was observed that treatment led to a reduction in cell viability with an IC50 value of approximately 99.87 µM . This suggests a moderate potency compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The biological activity of 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine extends to antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli64

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of morpholine derivatives. Modifications to the pyrrole ring or morpholine structure can significantly influence their pharmacological profiles.

Key Findings:

  • Substituents on the pyrrole ring enhance lipophilicity and may improve binding affinity to biological targets.
  • The presence of electron-withdrawing groups can increase the potency of these compounds against specific targets like carbonic anhydrase II (CA-II), which is implicated in tumorigenesis .

Q & A

Basic: What synthetic routes are recommended for 4-(2-(2-Ethyl-1H-pyrrol-1-yl)ethyl)morpholine, and how can reaction efficiency be optimized using statistical experimental design?

Answer:
A common approach involves nucleophilic substitution or coupling reactions between morpholine derivatives and pyrrole-containing intermediates. For optimization, Design of Experiments (DoE) is critical. For example:

  • Factorial Design (e.g., 2^k designs) can systematically vary parameters like temperature, molar ratios, and catalyst loading to identify significant factors.
  • Response Surface Methodology (RSM) refines optimal conditions by modeling interactions between variables.
    Studies show that DoE reduces trial-and-error experimentation by 40–60% while maintaining robustness . For instance, in analogous morpholine syntheses, cesium carbonate and reflux conditions in acetonitrile improved yields to ~57% in optimized setups .

Advanced: How can computational reaction path search methods and quantum chemical calculations predict and optimize the synthesis of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) map potential energy surfaces to identify low-energy pathways. The ICReDD framework integrates:

  • Reaction path searches using tools like GRRM or AFIR to explore intermediates and transition states.
  • Machine learning to prioritize high-yield pathways from computed activation energies.
    For example, coupling morpholine with ethylpyrrole derivatives may proceed via SN2 mechanisms, where steric effects at the ethylpyrrole nitrogen are critical. Feedback loops between experimental yields and computed barriers validate predictions, reducing development time by ~30% .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • NMR (¹H/¹³C): Look for morpholine’s triplet (δ 3.6–3.8 ppm, N-CH2) and pyrrole’s aromatic protons (δ 6.0–6.5 ppm).
  • GC-MS: Molecular ion peaks near m/z 235 (estimated molecular weight) and fragments corresponding to morpholine (C4H8NO⁺) and ethylpyrrole (C6H10N⁺).
  • FT-IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and pyrrole C=C (1450–1600 cm⁻¹).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can researchers resolve contradictions between computational predictions and experimental yields in synthesizing this compound?

Answer:
Contradictions often arise from solvent effects, unaccounted steric hindrance, or kinetic vs. thermodynamic control. Strategies include:

  • Microkinetic Modeling: Combines DFT-derived barriers with experimental rate data to refine pathways.
  • In Situ Spectroscopy: Monitors intermediates (e.g., via Raman or UV-Vis) to validate computational intermediates.
    For example, if DFT predicts a barrier <50 kJ/mol but yields are low, solvent polarity or byproduct inhibition may require reevaluation using sensitivity analysis .

Basic: How should kinetic studies be designed to elucidate reaction mechanisms for the morpholine-pyrrole linkage?

Answer:

  • Pseudo-First-Order Conditions: Fix excess of one reactant (e.g., morpholine derivative) to isolate rate dependence on pyrrole concentration.
  • Arrhenius Plots: Measure rates at 3–5 temperatures to calculate activation energy (Ea).
  • Isotopic Labeling: Use deuterated morpholine to track N-CH2 bond cleavage via MS or NMR.
    Studies on similar systems show Ea values of ~60–80 kJ/mol for SN2-type mechanisms .

Advanced: What multi-scale modeling approaches integrate molecular dynamics with reactor design for scaling up production?

Answer:

  • Molecular Dynamics (MD): Simulates solvent effects and diffusion limitations at the nanoscale.
  • Computational Fluid Dynamics (CFD): Models heat/mass transfer in batch or flow reactors.
    For instance, coupling MD-derived rate constants with CFD optimizes mixing times in stirred-tank reactors, reducing side-product formation by 20% in pilot-scale syntheses .

Basic: What factors are critical in solvent selection and purification for stabilizing this compound during synthesis?

Answer:

  • Polar Aprotic Solvents: Acetonitrile or DMF enhance nucleophilicity of morpholine’s nitrogen.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar byproducts.
    Studies highlight acetonitrile’s superiority in minimizing hydrolysis of intermediates, achieving >95% purity post-purification .

Advanced: How can mass spectrometry imaging study environmental degradation pathways of this compound?

Answer:

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Maps spatial distribution on surfaces (e.g., soil or polymer matrices).
  • High-Resolution MS/MS: Identifies degradation products (e.g., oxidized morpholine rings or pyrrole cleavage fragments).
    For example, surface adsorption studies using ToF-SIMS revealed 30% degradation over 72 hours under UV exposure, with major products at m/z 167 and 98 .

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